Cas no 2648982-74-3 (1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene)
1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene
- 2648982-74-3
- EN300-1746476
- 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene
-
- Inchi: 1S/C11H11NOS/c1-14-10-4-2-3-9(7-10)11(5-6-11)12-8-13/h2-4,7H,5-6H2,1H3
- InChI Key: QHQWDXKRSQUNSL-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C1(CC1)N=C=O
Computed Properties
- Exact Mass: 205.05613515g/mol
- Monoisotopic Mass: 205.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 54.7Ų
1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746476-0.05g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1746476-0.1g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1746476-0.25g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1746476-0.5g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1746476-1.0g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1746476-2.5g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1746476-5.0g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1746476-10.0g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1746476-1g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1746476-5g |
1-(1-isocyanatocyclopropyl)-3-(methylsulfanyl)benzene |
2648982-74-3 | 5g |
$2858.0 | 2023-09-20 |
1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene
Professional Introduction to Compound with CAS No. 2648982-74-3 and Product Name: 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene
The compound with the CAS number 2648982-74-3 and the product name 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of both an isocyanate group and a methylsulfanyl substituent in its molecular structure endows it with distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the development of novel heterocyclic compounds has been a focal point in academic and industrial research. The benzene derivative 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene stands out due to its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The isocyanate functionality, in particular, is well-known for its reactivity in forming urethane and carbamate bonds, which are crucial in the construction of polymers and biologically active compounds. This reactivity has been leveraged in various synthetic pathways to create novel materials with enhanced properties.
One of the most intriguing aspects of this compound is its potential application in the development of pharmaceutical agents. The methylsulfanyl group, while less reactive than the isocyanate moiety, contributes to the overall electronic distribution of the molecule, influencing its interaction with biological targets. Current research suggests that such modifications can lead to improved binding affinity and selectivity, which are critical factors in drug design. For instance, studies have shown that benzene derivatives with sulfur-containing substituents exhibit promising activity against certain enzymatic targets, making them attractive candidates for further medicinal chemistry investigations.
The cyclopropyl ring in the molecular structure of 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene also plays a crucial role in determining its chemical behavior. Cyclopropyl-substituted compounds are known for their stability and unique electronic properties, which can be exploited in various synthetic applications. The incorporation of this moiety into the benzene core enhances the compound's versatility, allowing for further functionalization at multiple sites. This flexibility has been particularly useful in designing molecules with tailored properties for specific applications.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene with greater accuracy. Molecular modeling studies have revealed that this compound exhibits favorable solubility parameters and interaction profiles with biological targets, suggesting its potential as a lead compound in drug discovery programs. These computational insights have guided experimental efforts, leading to more efficient synthetic routes and improved yields.
The synthesis of 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the introduction of the isocyanate group via phosgene or alternative carbodiimide-forming reactions, followed by selective functionalization at the methylsulfanyl position. These synthetic strategies require precise control over reaction conditions to ensure high selectivity and yield. Recent improvements in catalytic systems have made these processes more efficient and environmentally friendly, aligning with global trends toward sustainable chemistry.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and specialty materials. The unique combination of functional groups makes it a valuable building block for creating novel polymers with enhanced mechanical and thermal properties. Additionally, its reactivity allows for the development of advanced coatings and adhesives that could find use in industrial applications. As research continues to uncover new possibilities, the versatility of 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene is likely to expand even further.
In conclusion, 1-(1-Isocyanatocyclopropyl)-3-(methylsulfanyl)benzene represents a significant contribution to the chemical sciences, offering a rich platform for innovation across multiple disciplines. Its unique structural features and reactivity make it an invaluable asset for researchers seeking to develop novel materials and pharmaceutical agents. As our understanding of its properties grows, so too will its potential applications, driving progress in both academic research and industrial development.
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